molecular formula C16H11N3OS B2376664 4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 325979-42-8

4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No.: B2376664
CAS No.: 325979-42-8
M. Wt: 293.34
InChI Key: VOTMGLRUWMRKAO-UHFFFAOYSA-N
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Description

4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a chemical compound that belongs to the family of cyclopenta[b]thiophene-based drugs. It is a yellowish-white powder that is stable at room temperature and soluble in organic solvents like ethanol and dimethyl sulfoxide.

Mechanism of Action

Target of Action

, which are often used for their potential applications in treating various diseases, including cancer and neurological disorders. These diseases involve a wide range of biomolecular targets, suggesting that the compound may interact with multiple targets in the human body.

Pharmacokinetics

. These properties may influence its bioavailability and pharmacokinetics.

Action Environment

, suggesting that temperature could be a factor influencing its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can be achieved through the cyanoacetylation of amines . This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential to interact with specific biomolecules in the human body.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
  • 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c17-8-10-4-6-11(7-5-10)15(20)19-16-13(9-18)12-2-1-3-14(12)21-16/h4-7H,1-3H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTMGLRUWMRKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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